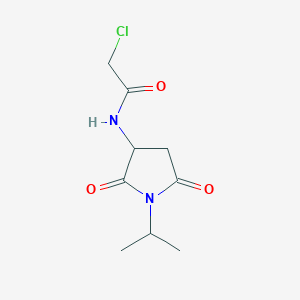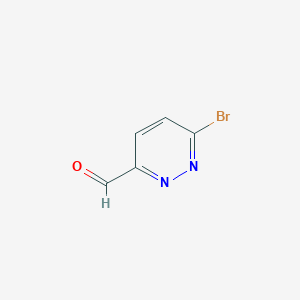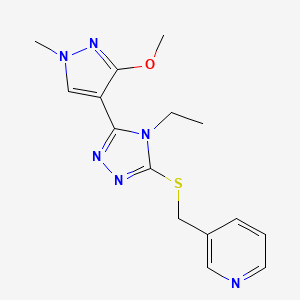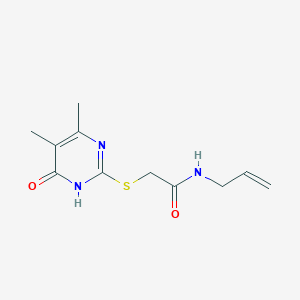
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide, also known as CDP-choline or citicoline, is a nootropic drug that is commonly used for its cognitive-enhancing properties. It is a synthetic molecule that is structurally similar to the endogenous compound choline, which is a precursor to acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Mécanisme D'action
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide acts as a choline donor, which increases the availability of choline in the brain. Choline is a precursor to acetylcholine, a neurotransmitter that is involved in learning and memory. By increasing choline availability, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide can enhance acetylcholine synthesis, which may improve cognitive function. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to increase phosphatidylcholine synthesis, which is a key component of neuronal cell membranes.
Biochemical and Physiological Effects:
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may improve cognitive function. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been shown to increase the synthesis of phosphatidylcholine, which is important for maintaining the integrity of neuronal cell membranes. 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has also been shown to increase the activity of the enzyme adenylate kinase, which is involved in energy metabolism in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation of 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide is that it can be expensive to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide may have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide.
Méthodes De Synthèse
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of choline chloride with cytidine-5'-monophosphate (CMP) in the presence of chloroacetic acid. The resulting product is then purified and crystallized to obtain pure 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and executive function in both healthy individuals and those with cognitive impairments. Additionally, 2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide has been studied for its neuroprotective effects, as it has been shown to protect against neuronal damage and promote neuronal repair.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-5(2)12-8(14)3-6(9(12)15)11-7(13)4-10/h5-6H,3-4H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFXMKPWJOEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)
![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)


![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)





![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)